2-(dimethylamino)-1-(6-(4-(indolin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)-5-methoxyindolin-1-yl)ethanone
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Overview
Description
GSK2186269A is a kinase inhibitor that targets Anaplastic Lymphoma Receptor Tyrosine Kinase (ALK) and Insulin Receptor (INSR). It has shown significant cytotoxicity in various cancer cell lines, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of GSK2186269A involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. general methods for synthesizing kinase inhibitors typically involve:
Formation of core structures: Using palladium-catalyzed cross-coupling reactions.
Functional group modifications: Through nucleophilic substitution or electrophilic addition reactions.
Purification: Using chromatographic techniques to obtain the final product in high purity.
Chemical Reactions Analysis
GSK2186269A undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions with halogenated intermediates.
Hydrolysis: Under acidic or basic conditions to yield different functional groups.
Common reagents used in these reactions include palladium catalysts, hydrogen peroxide, sodium borohydride, and halogenated compounds. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
GSK2186269A has several scientific research applications:
Cancer Therapy: It has shown potential in treating gastric cancer by inhibiting ALK and INSR, leading to cell cycle arrest and apoptosis.
Biological Studies: Used to study the role of ALK and INSR in various cellular processes.
Drug Development: Serves as a lead compound for developing new kinase inhibitors with improved efficacy and safety profiles.
Mechanism of Action
GSK2186269A exerts its effects by inhibiting the activity of ALK and INSR. This inhibition leads to the disruption of downstream signaling pathways involved in cell proliferation and survival. The compound induces cell cycle arrest and apoptosis by modulating the expression of genes such as TP53, CDKN1A, and MYC .
Comparison with Similar Compounds
GSK2186269A is similar to other kinase inhibitors like GSK2220400A and GSK1173862A, which also target ALK and INSR. GSK2186269A has shown higher cytotoxic potency in certain cancer cell lines, making it a more promising candidate for therapeutic applications .
Similar Compounds
- GSK2220400A
- GSK1173862A
- GSK2110236A
- GSK579289A
These compounds share similar targets but may differ in their efficacy, safety profiles, and specific applications .
Properties
Molecular Formula |
C27H29N7O2 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
1-[6-[[4-(2,3-dihydroindol-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-5-methoxy-2,3-dihydroindol-1-yl]-2-(dimethylamino)ethanone |
InChI |
InChI=1S/C27H29N7O2/c1-32(2)16-24(35)33-12-10-18-14-23(36-3)20(15-22(18)33)29-27-30-25-19(8-11-28-25)26(31-27)34-13-9-17-6-4-5-7-21(17)34/h4-8,11,14-15H,9-10,12-13,16H2,1-3H3,(H2,28,29,30,31) |
InChI Key |
MUCIWJFQZDAZJT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)N1CCC2=CC(=C(C=C21)NC3=NC4=C(C=CN4)C(=N3)N5CCC6=CC=CC=C65)OC |
Origin of Product |
United States |
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